molecular formula C14H21NO4 B14089321 N,N-diethyl-2,3,4-trimethoxybenzamide CAS No. 88440-82-8

N,N-diethyl-2,3,4-trimethoxybenzamide

Cat. No.: B14089321
CAS No.: 88440-82-8
M. Wt: 267.32 g/mol
InChI Key: DICQNRJSARTEEK-UHFFFAOYSA-N
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Description

N,N-diethyl-2,3,4-trimethoxybenzamide: is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, characterized by the presence of three methoxy groups attached to the benzene ring and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,3,4-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzoic acid and diethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,3,4-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation Reaction: The activated carboxylic acid reacts with diethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.

    Reduction: Formation of N,N-diethyl-2,3,4-trimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3,4,5-trimethoxybenzamide
  • N,N-diethyl-2,4,5-trimethoxybenzamide
  • N,N-diethyl-2,3,5-trimethoxybenzamide

Uniqueness

N,N-diethyl-2,3,4-trimethoxybenzamide is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

88440-82-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N,N-diethyl-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-9-11(17-3)13(19-5)12(10)18-4/h8-9H,6-7H2,1-5H3

InChI Key

DICQNRJSARTEEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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